REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6](I)=[C:5]([O:10][CH:11]([CH3:13])[CH3:12])[CH:4]=1)[CH3:2].O.[CH3:15][N:16](C)C=O>[C-]#N.[Zn+2].[C-]#N.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([C:15]#[N:16])=[C:5]([O:10][CH:11]([CH3:13])[CH3:12])[CH:4]=1)[CH3:2] |f:3.4.5,6.7.8.9.10|
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Name
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|
Quantity
|
0.93 g
|
Type
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reactant
|
Smiles
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C(C)C1=CC(=C(C=C1)I)OC(C)C
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Name
|
|
Quantity
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5 mL
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Type
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reactant
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
O
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Name
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Zinc cyanide
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Quantity
|
226 mg
|
Type
|
catalyst
|
Smiles
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[C-]#N.[Zn+2].[C-]#N
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Name
|
|
Quantity
|
184 mg
|
Type
|
catalyst
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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EXTRACTION
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Details
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The mixture was extracted with diethyl ether
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Type
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WASH
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Details
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The organic extracts were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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The solid was then filtered off
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated in vacuo
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Type
|
CUSTOM
|
Details
|
Purification of the residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel)
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Type
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WASH
|
Details
|
eluting with 10% diethyl ether in hexanes
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC(=C(C#N)C=C1)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.34 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |